2-cyclopentylbenzoic Acid
Description
Properties
IUPAC Name |
2-cyclopentylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRGWESZAIJLOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91495-66-8 | |
| Record name | 2-cyclopentylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Cyclopentylbenzoic Acid and Its Precursors
Strategic C-C Bond Formation via Organometallic Approaches
Organometallic chemistry offers powerful tools for the construction of carbon-carbon bonds with high selectivity and efficiency. The synthesis of 2-cyclopentylbenzoic acid has benefited significantly from these approaches, primarily through the use of Grignard reagents and palladium-catalyzed cross-coupling reactions.
Grignard Reagent-Mediated Ortho-Cyclopentyl Substitution on Halogenated Benzoic Acids
The Grignard reaction is a classic and versatile method for C-C bond formation. tamu.edumasterorganicchemistry.comucalgary.ca In the context of this compound synthesis, this approach typically involves the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with a 2-halobenzoic acid derivative. The highly nucleophilic cyclopentyl group attacks the electrophilic carbon of the benzoic acid derivative, leading to the formation of the desired product after an acidic workup.
The general procedure involves the initial formation of the Grignard reagent from a cyclopentyl halide and magnesium metal in an anhydrous ether solvent. chemistry-online.com This is followed by the addition of the 2-halobenzoic acid, often as an ester or other protected form to avoid quenching of the Grignard reagent by the acidic proton of the carboxylic acid. Subsequent hydrolysis then yields this compound.
Key reaction steps:
Formation of Cyclopentyl Grignard Reagent: Cyclopentyl-Br + Mg → Cyclopentyl-MgBr
Nucleophilic Addition: 2-Bromo-COOR + Cyclopentyl-MgBr → 2-Cyclopentyl-COOMgBr
Acidic Workup: 2-Cyclopentyl-COOMgBr + H₃O⁺ → 2-Cyclopentyl-COOH
While conceptually straightforward, the practical application of this method requires careful control of reaction conditions to prevent side reactions, such as homo-coupling of the Grignard reagent.
Palladium-Catalyzed Cross-Coupling Strategies for Cyclopentylbenzoic Acid Moieties
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a highly efficient and functional group tolerant means of forming C-C bonds. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for the synthesis of this compound and its derivatives. nih.gov
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of biaryl compounds and other complex molecules, pinacol (B44631) boronate esters are often preferred due to their stability and ease of handling. nih.gov
In this context, a key precursor is the pinacol boronate ester of this compound. This can be synthesized from the corresponding aryl halide (e.g., 2-bromo-cyclopentylbenzene) via a Miyaura borylation reaction with bis(pinacolato)diboron. Once formed, this boronate ester can be coupled with various aryl or heteroaryl halides to introduce the 2-cyclopentylbenzoyl moiety into a larger molecular framework.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 2-Cyclopentylphenylboronic acid pinacol ester | Aryl Halide (Ar-X) | Pd(PPh₃)₄ | K₂CO₃ | 2-Cyclopentyl-Ar |
| 2-Bromobenzoic acid | Cyclopentylboronic acid | Pd(OAc)₂ | K₃PO₄ | This compound |
This strategy is particularly valuable for late-stage functionalization in the synthesis of complex molecules.
The versatility of palladium-catalyzed cross-coupling extends to the selective incorporation of this compound derivatives into heteroaromatic systems. This is of significant interest in drug discovery, as heteroaromatic rings are common motifs in bioactive molecules.
By employing suitable palladium catalysts and ligands, 2-cyclopentylphenylboronic acid or its esters can be coupled with halogenated heteroarenes to generate a wide array of functionalized products. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially when dealing with complex and sensitive heteroaromatic substrates. This methodology provides a powerful avenue for the synthesis of novel pharmaceutical candidates and functional materials.
Directed C-H Functionalization for ortho-Cyclopentylation
Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. nih.gov This approach involves the selective activation of a C-H bond, typically guided by a directing group, followed by the formation of a new bond.
Iron-Catalyzed C(sp²)–H Alkylation with Triazole-Assistance
A significant advancement in the synthesis of this compound is the use of iron-catalyzed C(sp²)–H alkylation. nih.gov This method employs a triazole-based directing group, which is temporarily installed on the benzoic acid substrate. The triazole moiety coordinates to the iron catalyst, directing the alkylation to the ortho C-H bond.
In a notable example, the synthesis of this compound was achieved through the iron-catalyzed alkylation of a triazole-functionalized benzoic acid with cyclopentyl bromide. nih.govsemanticscholar.org The reaction proceeds with high regioselectivity, affording the ortho-cyclopentylated product in good yield. The triazole directing group can then be readily removed under mild conditions to furnish the final this compound. nih.gov
| Substrate | Alkylating Agent | Catalyst | Directing Group | Product |
| Benzoic acid derivative | Cyclopentyl Bromide | Fe(acac)₃ | Triazole | ortho-Cyclopentylbenzoic acid derivative |
This methodology represents a highly efficient and sustainable approach to the synthesis of this compound, highlighting the power of directed C-H functionalization in modern organic synthesis. nih.gov
Mechanism and Utility of Traceless Directing Group Removal in this compound Synthesis
The concept of a traceless directing group is a powerful strategy in modern organic synthesis, allowing for high reactivity and selectivity in C-H functionalization without the need for additional steps to remove the directing group. guidechem.com In the context of synthesizing substituted this compound, the carboxylic acid moiety itself can function as an inherent, traceless directing group. This approach is particularly useful for reactions like ortho-arylation or olefination. google.comgoogle.com
The general mechanism involves a transition metal catalyst, often palladium or rhodium, which coordinates to the carboxylate group of the benzoic acid substrate. google.comnih.gov This chelation brings the metal catalyst into close proximity to the ortho C-H bond, facilitating its activation through the formation of a stable metallacycle intermediate. mdpi.com Once the C-H bond is activated, the desired functionalization, such as cross-coupling with an aryl halide, can occur selectively at the ortho position. nih.gov
Preparative Routes to Key Intermediates
Synthesis of 4-Bromo-2-cyclopentylbenzoic Acid
The synthesis of 4-Bromo-2-cyclopentylbenzoic acid can be envisioned through the bromination of this compound. In this electrophilic aromatic substitution, the directing effects of the substituents on the benzene (B151609) ring are critical. The cyclopentyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The combined influence of these groups would preferentially direct the incoming bromine electrophile to the position para to the activating cyclopentyl group and meta to the deactivating carboxylic acid group, which is the C4 position.
A general procedure would involve dissolving this compound in a suitable solvent, such as acetic acid. A brominating agent, like elemental bromine (Br₂) or N-Bromosuccinimide (NBS), would be added, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) if required, to generate the electrophilic bromine species. The reaction mixture is typically stirred at a controlled temperature until the reaction is complete. Workup would involve quenching the excess bromine, followed by extraction and purification to yield the desired 4-Bromo-2-cyclopentylbenzoic acid.
| Reactant | Reagent(s) | Solvent | Conditions | Product |
| This compound | 1. N-Bromosuccinimide (NBS)2. Sulfuric Acid | Acetic Acid | Stirring at room temperature | 4-Bromo-2-cyclopentylbenzoic Acid |
Derivatization to 4-Borono-2-cyclopentylbenzoic Acid
The conversion of 4-Bromo-2-cyclopentylbenzoic acid to 4-Borono-2-cyclopentylbenzoic acid is a standard organometallic transformation. A common and effective method is through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.
The procedure involves dissolving 4-Bromo-2-cyclopentylbenzoic acid in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), and cooling the solution to a low temperature (typically -78 °C) under an inert atmosphere. An organolithium reagent, such as n-butyllithium, is then added dropwise. The organolithium reagent selectively undergoes lithium-halogen exchange with the aryl bromide, generating a lithiated intermediate. This intermediate is then quenched by the addition of a trialkyl borate, most commonly trimethyl borate (B(OMe)₃). The resulting boronate ester is subsequently hydrolyzed by an acidic aqueous workup to yield the final product, 4-Borono-2-cyclopentylbenzoic acid.
| Reactant | Reagent(s) | Solvent | Conditions | Product |
| 4-Bromo-2-cyclopentylbenzoic Acid | 1. n-Butyllithium2. Trimethyl borate3. Aqueous Acid (e.g., HCl) | Tetrahydrofuran (THF) | 1. -78 °C2. -78 °C to room temp. | 4-Borono-2-cyclopentylbenzoic Acid |
Synthesis of 2-(1-carboxycyclopentyl)benzoic Acid Methyl Ester
A plausible synthetic route to 2-(1-carboxycyclopentyl)benzoic Acid Methyl Ester involves the alkylation of a benzoic acid derivative with a functionalized cyclopentane (B165970). One approach begins with the Dieckmann condensation of dimethyl adipate (B1204190) using a base like sodium methoxide (B1231860) to form methyl cyclopentanone-2-carboxylate.
This β-keto ester can then be used to alkylate a suitable benzene derivative. For example, the enolate of methyl cyclopentanone-2-carboxylate could be reacted with methyl 2-iodobenzoate (B1229623) in a palladium-catalyzed cross-coupling reaction. Alternatively, a nucleophilic aromatic substitution approach could be employed. Following the coupling, the ketone functionality at the 2-position of the cyclopentane ring would need to be removed. This can be achieved through methods such as Wolff-Kishner or Clemmensen reduction, though conditions would need to be chosen carefully to avoid hydrolysis of the methyl esters. A more common method for β-keto esters is thioacetalization followed by desulfurization with Raney Nickel. Finally, the resulting diester, methyl 2-(1-(methoxycarbonyl)cyclopentyl)benzoate, would undergo selective saponification of the less sterically hindered cyclopentyl ester followed by acidification to yield the target compound. A more direct, albeit potentially lower-yielding, approach could involve the reaction of the enolate of methyl cyclopentanecarboxylate (B8599756) with methyl 2-bromobenzoate (B1222928) under conditions suitable for α-arylation of esters.
| Reactant 1 | Reactant 2 | Reagent(s) | Solvent | Product |
| Methyl cyclopentanecarboxylate | Methyl 2-bromobenzoate | 1. Lithium diisopropylamide (LDA)2. Pd catalyst (e.g., Pd₂(dba)₃)3. Ligand (e.g., SPhos) | Tetrahydrofuran (THF) | Methyl 2-(1-(methoxycarbonyl)cyclopentyl)benzoate |
| Methyl 2-(1-(methoxycarbonyl)cyclopentyl)benzoate | 1. NaOH (aq)2. HCl (aq) | Methanol/Water | 2-(1-Carboxycyclopentyl)benzoic Acid Methyl Ester |
Chemical Transformations and Functional Group Interconversions of 2 Cyclopentylbenzoic Acid
Manipulation of the Carboxylic Acid Functionality
The carboxylic acid group is the primary site of reactivity in 2-cyclopentylbenzoic acid, allowing for a range of transformations that are fundamental in organic synthesis.
Esterification Protocols (e.g., Methyl Ester Formation)
The conversion of this compound to its corresponding esters is a common and crucial transformation. One effective method for the synthesis of the methyl ester involves the use of thionyl chloride (SOCl₂) in methanol (MeOH). nih.govacs.org This reaction proceeds by the in situ formation of the acyl chloride, which is then readily attacked by methanol to yield the methyl ester.
A representative procedure for a related substrate, 4-bromo-2-cyclopentylbenzoic acid, involves heating the carboxylic acid in methanol with thionyl chloride. nih.govacs.org This method is efficient for achieving high yields of the desired methyl ester. The reaction conditions are generally applicable to this compound.
Table 1: Representative Esterification of a this compound Derivative nih.govacs.org
| Reactant | Reagent | Solvent | Temperature | Time | Product |
|---|
Hydrolysis and Saponification for Carboxylic Acid Regeneration
The regeneration of the carboxylic acid from its ester derivatives is typically accomplished through hydrolysis, most commonly under basic conditions, a process known as saponification. This reaction is essentially the reverse of esterification and is vital for deprotection strategies in multi-step syntheses.
For instance, the methyl ester of a this compound derivative can be efficiently hydrolyzed back to the parent carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of solvents like 1,4-dioxane and water. nih.govacs.org The reaction is typically heated to ensure complete conversion. Following the hydrolysis, an acidic workup is necessary to protonate the resulting carboxylate salt and isolate the neutral carboxylic acid.
Table 2: Saponification of a Methyl 2-Cyclopentylbenzoate Derivative nih.govacs.org
| Reactant | Reagent | Solvent | Temperature | Time | Product |
|---|
Formation of Activated Carboxylic Acid Derivatives (e.g., Acyl Halides, Activated Esters)
To enhance the reactivity of the carboxylic acid towards nucleophilic attack, it is often converted into more reactive derivatives such as acyl halides or activated esters. The formation of an acyl chloride from this compound can be readily achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is a key step in the synthesis of amides and other derivatives.
Alternatively, activated esters can be prepared, which offer advantages in terms of handling and selectivity. A common method for activating a carboxylic acid is to react it with a coupling reagent. For example, 1,1'-carbonyldiimidazole (CDI) can be used to form an activated acyl-imidazole intermediate, which is highly reactive towards amines. nih.govacs.org
Introduction of Nitrogen-Containing Derivatives
The carboxylic acid functionality of this compound and its derivatives serves as a gateway for the introduction of various nitrogen-containing functional groups, most notably amides and hydrazides.
Amide and Hydrazide Formation from this compound Derivatives
Amides of this compound are typically synthesized from the corresponding activated carboxylic acid derivatives. For example, an activated ester, such as one formed with CDI, can react with a primary or secondary amine to form the corresponding amide. This process involves the formation of a putative amide intermediate which, in some cases, can undergo further intramolecular reactions. nih.govacs.org
The synthesis of hydrazides can be achieved by reacting an ester of this compound, such as the methyl ester, with hydrazine hydrate (N₂H₄·H₂O). This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester to form the corresponding hydrazide.
Conversion to Organoboron Reagents for Cross-Coupling
Arylboronic acids and their esters are invaluable tools in modern organic synthesis, particularly for the construction of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Derivatives of this compound can be converted into such organoboron reagents.
For instance, a halogenated derivative like 4-bromo-2-cyclopentylbenzoic acid can be transformed into its corresponding pinacol (B44631) boronate ester through a Miyaura borylation reaction. nih.govresearchgate.net This reaction typically employs bis(pinacolato)diboron in the presence of a palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂, and a base like potassium acetate (KOAc). nih.govresearchgate.net
Another approach to synthesize the corresponding boronic acid involves a lithium-halogen exchange reaction on the bromo-substituted benzoic acid, followed by trapping the resulting aryllithium species with an electrophilic boron source like triisopropyl borate (B1201080). researchgate.net
Table 3: Synthesis of an Organoboron Reagent from a this compound Derivative nih.govresearchgate.net
| Reactant | Reagents | Catalyst | Solvent | Temperature | Product |
|---|
: Decarboxylation Pathways and Related Reactions
The decarboxylation of aromatic carboxylic acids, involving the removal of the carboxyl group and its replacement with a hydrogen atom or another functional group, is a synthetically important transformation. However, this process is often challenging due to the high stability of the aromatic ring and the strength of the C(sp²)–C(carboxyl) bond. For benzoic acids, the reaction typically requires forcing conditions, such as high temperatures, or the presence of specific catalysts. The presence of substituents, particularly at the ortho position, can significantly influence the reactivity and pathway of the decarboxylation process. For this compound, the bulky, electron-donating alkyl group at the ortho position is expected to play a crucial role in its decarboxylation behavior.
Protodecarboxylation
Protodecarboxylation is the most direct transformation, resulting in the formation of cyclopentylbenzene. This reaction generally requires a catalyst to proceed at practical rates.
Transition Metal-Catalyzed Protodecarboxylation
Copper and silver catalysts are widely employed for the protodecarboxylation of aromatic carboxylic acids. These reactions are typically performed at elevated temperatures in polar aprotic solvents like dimethyl sulfoxide (DMSO) or a mixture of N-methyl-2-pyrrolidone (NMP) and quinoline.
Copper-Based Systems: Copper(I) salts, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), are effective catalysts. researchgate.net The addition of a nitrogen-containing ligand, like 1,10-phenanthroline, can significantly accelerate the reaction, allowing for lower catalyst loadings and even enabling the decarboxylation of less reactive substrates. organic-chemistry.org Ortho-substituents, including alkyl groups, generally facilitate the reaction compared to their meta- and para-isomers, an effect attributed to both steric and electronic factors that stabilize the transition state. researchgate.netijbpas.com Microwave-assisted protocols have been shown to dramatically reduce reaction times from hours to minutes. organic-chemistry.org
Silver-Based Systems: Silver salts, particularly Ag₂CO₃ and Ag(I) acetate, are also highly effective for promoting protodecarboxylation, often under milder conditions than some copper-based systems. researchgate.net They have proven particularly useful for a wide variety of ortho-substituted benzoic acids. researchgate.net
The table below summarizes typical conditions for copper-catalyzed protodecarboxylation of substituted benzoic acids, which are applicable models for this compound.
| Substrate Example | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Nitrobenzoic Acid | CuI / Et₃N | DMSO | 120 | 20 h | 95 | rsc.org |
| Benzoic Acid | Cu₂O / 1,10-phenanthroline | NMP/quinoline (3:1) | 190 (MW) | 10 min | 98 | organic-chemistry.org |
| 4,5-Dimethoxy-2-nitrobenzoic acid | CuI / Et₃N | DMSO | 120 | 20 h | 96 | rsc.org |
| Salicylic Acid | CuCO₃ / Acetic Acid | DMSO | Not specified | Not specified | High | ijbpas.com |
Decarboxylative Coupling and Functionalization
Beyond simple replacement with hydrogen, the carboxyl group can serve as a leaving group in various coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The ortho-carboxyl group can also function as a traceless directing group to facilitate C–H activation at the adjacent position.
Palladium-Catalyzed Reactions: Palladium catalysis offers powerful methods for decarboxylative functionalization. These reactions often involve a tandem sequence of decarboxylation to form an arylpalladium intermediate, followed by C–H activation or cross-coupling. nih.gov For instance, intramolecular direct arylation can lead to the formation of fused ring systems. nih.gov In intermolecular reactions, benzoic acids can be coupled with various partners, including other acids, through a chemoselective process. acs.org Oxidants like silver carbonate (Ag₂CO₃) are frequently required in these transformations. acs.org
Rhodium-Catalyzed Reactions: Rhodium catalysts, such as [Cp*RhCl₂]₂, can mediate the oxidative coupling of benzoic acids with internal alkynes. acs.org In these reactions, the carboxylic acid acts as a directing group for ortho C–H activation, leading to the formation of complex polycyclic molecules like isocoumarins or, in some cases, undergoing subsequent decarboxylation to yield substituted naphthalenes. acs.orgresearchgate.net
Copper-Mediated C–H Arylation: Copper salts can also mediate the decarboxylative coupling between benzoic acids and heteroarenes. rsc.orgrsc.orgresearchgate.net These reactions typically require an oxidant, such as molecular oxygen, and are often favored for electron-deficient benzoic acids. rsc.orgrsc.org
| Reaction Type | Catalyst System | Coupling Partner | Oxidant/Additive | Product Type | Reference |
|---|---|---|---|---|---|
| Intramolecular Direct Arylation | Pd(TFA)₂ | Internal C-H bond | Ag₂CO₃ | Dibenzofurans | nih.gov |
| Ortho Acylation | Pd(TFA)₂ | α-Oxocarboxylic Acids | Ag₂CO₃ | 2-Acylbenzoic Acids | acs.org |
| Oxidative Coupling | [Cp*RhCl₂]₂ | Internal Alkynes | Cu(OAc)₂·H₂O | Isocoumarins | acs.org |
| C-H Arylation | CuBr / 1,10-phenanthroline | Heteroarenes | O₂ | Aryl-Heteroarenes | rsc.org |
Radical Decarboxylation Pathways
Modern synthetic methods increasingly rely on the generation of aryl radicals from carboxylic acids under mild conditions, avoiding the high temperatures of traditional thermal methods.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from benzoic acids at or near room temperature. semanticscholar.orgresearchgate.net This approach can overcome the typically high energy barrier for the decarboxylation of aroyloxy radicals. semanticscholar.org The strategy may involve the in-situ formation of a more reactive intermediate, such as a benzoyl hypobromite, or the use of specialized photocatalyst systems. semanticscholar.org These mild conditions tolerate a broader range of functional groups and can be applied to substrates that are sensitive to heat.
Oxidative Decarboxylation: Aryl radicals can also be generated through oxidative decarboxylation using a strong oxidant. A classic example involves the use of a silver(I) salt catalyst with potassium persulfate (K₂S₂O₈). acs.org The Ag(I) is oxidized to Ag(II), which then promotes the single-electron transfer from the carboxylate to generate an acyloxy radical, which subsequently loses CO₂ to form the aryl radical. This radical can then be trapped in subsequent reactions, such as intramolecular cyclization to form fluorenones. acs.orgresearchgate.net
Related Decarboxylative Functional Group Interconversions
Decarboxylative Hydroxylation: A significant recent development is the direct conversion of benzoic acids to phenols. This has been achieved at a remarkably low temperature of 35 °C through a photoinduced, copper-catalyzed process. d-nb.infonih.govnih.govresearchgate.net The mechanism involves a ligand-to-metal charge transfer (LMCT) in a copper carboxylate complex, which generates an aryl radical that is subsequently trapped to form the C–O bond. nih.govnih.gov This transformation represents a valuable alternative to classical phenol syntheses. d-nb.info
Decarboxylative Halogenation: While less common for aromatic acids than for their aliphatic counterparts, decarboxylative halogenation (a Hunsdiecker-type reaction) can be achieved. organic-chemistry.org For instance, silver-catalyzed protocols have been developed for the chlorination of aliphatic acids, though aromatic acids are noted to be unreactive under these specific conditions, highlighting the inherent stability of the aryl-carboxyl bond. organic-chemistry.org
Decarboxylative Amination: The conversion of benzoic acids to anilines is another valuable transformation. Recent protocols have enabled the decarboxylative amination of even electron-rich benzoic acids by using a one-pot process that proceeds through an aryl iodine intermediate, followed by a standard palladium-catalyzed C–N cross-coupling. rsc.org
The table below details conditions for the innovative decarboxylative hydroxylation reaction.
| Substrate Example | Catalyst/Reagent System | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Fluorobenzoic acid | LiOH, [Cu(MeCN)₄]BF₄, Cu(OTf)₂ | MeCN | 35 °C, 16 h, purple LEDs | 4-Fluorophenol | 70 | d-nb.info |
| Benzoic acid | LiOH, CuTC, Cu(OTf)₂ | MeCN | 35 °C, 16 h, purple LEDs | Phenol | 70 | d-nb.info |
| Various Benzoic Acids | Photoinduced LMCT with Copper Carboxylates | MeCN | 35 °C, light irradiation | Phenols | Broad Scope | nih.govnih.gov |
Applications of 2 Cyclopentylbenzoic Acid As a Crucial Synthetic Intermediate
Scaffold Construction for Biologically Active Agents
2-Cyclopentylbenzoic acid has emerged as a critical building block in medicinal chemistry for the development of potent and selective biologically active agents. Its incorporation into larger molecular frameworks is a key strategy for achieving high-affinity interactions with specific protein targets. The ortho-disposed cyclopentyl and carboxylic acid groups provide a distinct three-dimensional architecture that is pivotal for molecular recognition.
The development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The this compound moiety has been identified as a "critical pharmacophore" in the design of potent inhibitors for several kinases, most notably Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2). nih.gov
CAMKK2 is a serine/threonine kinase that has been implicated in multiple diseases, making it an attractive therapeutic target. nih.gov Research aimed at developing selective CAMKK2 inhibitors has utilized this compound as a core structural element. nih.govorganic-chemistry.org This scaffold is a key feature of the potent but promiscuous CAMKK2 inhibitor GSK650394. organic-chemistry.org In the development of novel and more selective analogues, the ortho-cyclopentyl benzoic acid structure is consistently incorporated. nih.gov
A key synthetic strategy involves the preparation of a boronate ester of this compound, which can then be coupled with various heterocyclic systems. The synthesis begins with a Grignard reaction between cyclopentylmagnesium bromide and 4-bromo-2-fluorobenzoic acid to yield 4-bromo-2-cyclopentylbenzoic acid. nih.govnih.gov This intermediate is then converted into its corresponding pinacol (B44631) boronate ester via Miyaura borylation conditions, making it amenable to palladium-catalyzed cross-coupling reactions. nih.govnih.gov
Synthesis of this compound Pinacol Boronate Ester Intermediate
| Step | Starting Material | Reagents | Product | Ref |
|---|---|---|---|---|
| 1 | 4-Bromo-2-fluorobenzoic acid | Cyclopentylmagnesium bromide | 4-Bromo-2-cyclopentylbenzoic acid | nih.govnih.gov |
| 2 | 4-Bromo-2-cyclopentylbenzoic acid | Bis(pinacolato)diboron, PdCl2(dppf)·CH2Cl2, KOAc | 2-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | nih.gov |
In the architecture of many kinase inhibitors, a specific heterocyclic scaffold is responsible for forming hydrogen bonds with the "hinge region" of the kinase's ATP-binding site. nih.govyonedalabs.com The this compound portion of the molecule, while not directly binding the hinge itself, serves as the dominant recognition element for CAMKK2. nih.gov It is coupled to a variety of hinge-binding heterocycles to create the final inhibitor. nih.gov
The true utility of the this compound intermediate is realized in its application to the modular synthesis of diverse kinase inhibitors. By preparing the pinacol boronate ester of this compound, chemists can employ Suzuki-Miyaura coupling reactions to attach this key recognition element to a wide array of pre-functionalized fused heteroaromatic systems. nih.gov
Examples of CAMKK2 Inhibitors Synthesized Using the this compound Moiety
| Compound | Hinge-Binding Scaffold | Potency (IC50) | Ref |
|---|---|---|---|
| GSK650394 | 7-Azaindole | 0.63 nM | nih.gov |
| Quinoline Analogue (46) | Quinoline | 13 nM | nih.gov |
| Quinazoline Analogue (49) | Quinazoline | 12 nM | nih.gov |
| Imidazopyridine Analogue (33) | Imidazopyridine | >10000 nM | nih.gov |
The synthesis of substituted 1,2,6-thiadiazinone analogs as kinase inhibitors typically proceeds from 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. nih.gov This core is diversified through nucleophilic substitution and subsequent palladium-catalyzed reactions like Suzuki coupling to introduce various aryl and heteroaryl groups. nih.gov While this modular approach is common for this class of compounds, the use of this compound as one of the coupled fragments is not documented in the reviewed literature.
Design and Synthesis of Kinase Inhibitors
Utility in Diverse Organic Synthesis Schemes
The documented application of this compound as a synthetic intermediate is highly concentrated in the field of medicinal chemistry, specifically for the construction of CAMKK2 inhibitors. Its role as a key pharmacophore in this specific context is well-established. Broader applications in other areas of organic synthesis have not been extensively reported in the surveyed scientific literature.
Preparation of Advanced Intermediates for Complex Molecular Architectures
Content on the detailed research findings and data tables for the application of this compound in the synthesis of advanced intermediates and complex molecular architectures is not available in the searched scientific literature.
Structural Elucidation and Computational Analyses in Systems Incorporating 2 Cyclopentylbenzoic Acid
X-ray Crystallography for Understanding Molecular Conformations and Interactions in Derivatives
For instance, the study of benzoic acid derivatives with bulky ortho-substituents reveals significant steric hindrance that influences the orientation of the carboxylic acid group relative to the benzene (B151609) ring. In many ortho-substituted benzoic acids, the carboxylic acid group is twisted out of the plane of the aromatic ring to minimize steric repulsion. This "ortho effect" is a well-documented phenomenon. For example, in derivatives like 5-bromo-2-methyl benzoic acid and 4-bromo-2-nitrobenzoic acid, the interplay of steric and electronic effects dictates the final molecular geometry and crystal packing. The crystal structures of such compounds often exhibit intermolecular interactions like hydrogen bonding (O-H···O) and halogen bonding (C-X···O), which assemble the molecules into supramolecular frameworks nih.gov.
Given the steric bulk of the cyclopentyl group, it is highly probable that in the solid state, the carboxylic acid moiety of 2-cyclopentylbenzoic acid would be rotated out of the plane of the benzene ring. This rotation would be a consequence of minimizing the steric clash between the cyclopentyl group and the carboxylic acid group. The resulting conformation would impact the pattern of hydrogen bonding, which typically involves the formation of centrosymmetric dimers through O-H···O interactions between the carboxylic acid groups of two adjacent molecules.
Table 1: Representative Crystallographic Data for ortho-Substituted Benzoic Acid Derivatives
| Compound | Crystal System | Space Group | Key Torsional Angle (Ring-COOH) | Reference |
| 5-bromo-2-methyl benzoic acid | Monoclinic | P2₁/c | Data not specified | nih.gov |
| 4-bromo-2-nitrobenzoic acid | Monoclinic | P2₁/n | Data not specified | nih.gov |
| 4-chloro-2-iodobenzoic acid | Monoclinic | P2₁/c | Data not specified | nih.gov |
In Silico Docking and Molecular Dynamics Simulations of Ligand-Protein Interactions
In silico molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein. These methods are fundamental in drug discovery and molecular biology to understand binding affinities and mechanisms of action.
Molecular dynamics simulations build upon the static docking pose by simulating the movements of atoms in the ligand-protein complex over time. This provides a dynamic view of the binding process, revealing the stability of the interaction, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding. MD simulations can elucidate detailed binding pathways and help in optimizing lead compounds in drug design nih.gov. The flexibility of the cyclopentyl ring in this compound would be a key aspect to analyze in MD simulations, as its conformational changes could influence the stability of the binding to a protein target.
Table 2: Illustrative Docking Scores and Key Interactions for Analogous Ligands
| Ligand Class | Target Protein | Typical Docking Score (kcal/mol) | Key Interactions |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | -5.0 to -7.5 | Hydrogen bonding with backbone residues, hydrophobic interactions |
| Cycloalkyl-containing inhibitors | Various Kinases | -7.0 to -10.0 | Hydrophobic interactions in specific pockets, hydrogen bonds |
Note: This table presents typical data ranges and interaction types observed in docking studies of compounds with similar functional groups to this compound.
Quantum Chemical Calculations and Mechanistic Insights
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining the energies of reactants, transition states, and products, and thus predicting the feasibility of a chemical transformation. While specific computational studies on the formation of this compound are not detailed in the available literature, general principles from computational studies of related reactions can be applied.
The synthesis of this compound would likely involve reactions such as a Friedel-Crafts acylation followed by reduction, or a cross-coupling reaction. Computational studies can model these reaction pathways to understand the role of catalysts, predict potential intermediates, and identify the rate-determining steps. For example, DFT calculations have been used to investigate the mechanisms of various organic reactions, providing insights that can guide the optimization of reaction conditions.
Quantum chemical calculations can provide a detailed understanding of the electronic structure and steric properties of a molecule. For this compound, the interplay between the electron-withdrawing carboxylic acid group and the electron-donating (by hyperconjugation) and sterically bulky cyclopentyl group at the ortho position is of particular interest. This is a classic example of the "ortho effect," where the properties of an ortho-substituted benzoic acid deviate from what would be expected based on electronic effects alone.
Computational analyses of ortho-substituted benzoic acids have shown that steric effects often dominate, forcing the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance can affect the acidity of the compound. DFT calculations can quantify these effects by calculating parameters such as molecular geometry, atomic charges, and molecular orbital energies. For example, a computational study on 2-substituted benzoic acids revealed that while polar effects are most important for acidity, steric effects, described as van der Waals interactions, are also significant nih.govuni.lu. The cyclopentyl group in this compound would exert a significant steric effect, likely leading to a non-planar conformation of the carboxylic acid group, which in turn influences its chemical reactivity and physical properties.
Table 3: Calculated Properties for Analogous ortho-Substituted Benzoic Acids
| Property | Method | Finding for Analogous Systems | Inferred Implication for this compound |
| Acidity (pKa) | DFT Calculations | Steric hindrance from bulky ortho groups can increase acidity by destabilizing the neutral acid more than the conjugate base. | The cyclopentyl group may lead to an increased acidity compared to benzoic acid. |
| Molecular Geometry | DFT Calculations | The carboxylic acid group is often twisted out of the plane of the benzene ring in ortho-substituted derivatives. | A significant dihedral angle between the carboxylic acid group and the benzene ring is expected. |
| Electronic Distribution | Natural Bond Orbital (NBO) Analysis | The ortho-substituent influences the charge distribution on the carboxylic acid group and the aromatic ring. | The cyclopentyl group would influence the electronic properties of the benzoic acid moiety. |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-cyclopentylbenzoic acid, and what yields can researchers expect under optimized conditions?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or ester hydrolysis. For example, cyclopentyl groups can be introduced via acid-catalyzed reactions, followed by carboxylation. A feasible route with a reference yield of 83.0% involves hydrolysis of (±)-2-(1-hydroxypentyl)benzoic acid derivatives under alkaline conditions . Researchers should optimize reaction parameters (e.g., temperature, catalyst loading) and confirm product purity using HPLC or NMR.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve cyclopentyl proton splitting patterns. Infrared (IR) spectroscopy can validate carboxyl and aromatic C-H stretches. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. For reproducibility, experimental protocols must detail solvent systems, column types, and calibration standards, as outlined in academic reporting guidelines .
Q. What experimental parameters should be prioritized when assessing the stability of this compound in different environments?
- Methodological Answer : Stability studies should evaluate pH, temperature, and light exposure. For example, accelerated degradation tests under acidic/alkaline conditions (pH 1–13) at 40–60°C can identify decomposition pathways. UV-Vis spectroscopy monitors absorbance changes, while gas chromatography-mass spectrometry (GC-MS) identifies degradation byproducts. Protocols must specify sampling intervals and statistical methods for rate constant calculations, adhering to reproducibility standards .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G** basis set) model molecular orbitals, electrostatic potentials, and bond dissociation energies. For this compound, studies should focus on the carboxyl group’s electron-withdrawing effects on the aromatic ring and cyclopentyl steric interactions. Topological analysis (AIM) and Natural Bond Orbital (NBO) theory can further explain intramolecular hydrogen bonding and charge distribution. Comparative studies with analogs (e.g., 2-benzoylbenzoic acid) provide insights into substituent effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often stem from variations in assay conditions (e.g., cell lines, concentration ranges). Researchers should cross-reference experimental protocols, validate results using orthogonal assays (e.g., DPPH radical scavenging vs. FRAP), and apply multivariate statistical analysis. Meta-analyses of published datasets, accounting for covariates like pH or solvent polarity, can identify confounding factors .
Q. How can reaction mechanisms involving this compound in catalytic processes be elucidated?
- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE), isotopic labeling (e.g., ¹⁸O in carboxyl groups), and in situ spectroscopy (e.g., FT-IR monitoring of intermediates). For example, in acid-catalyzed esterification, tracking proton transfer steps via deuterated solvents clarifies rate-determining stages. Computational simulations (MD/DFT) complement experimental data by mapping transition states and activation energies .
Methodological Guidelines for Data Reporting
- Experimental Reproducibility : Follow Beilstein Journal guidelines: report synthesis details (catalyst, solvent, reaction time), characterization data (NMR shifts, HPLC retention times), and statistical analyses (error margins, n-values) in the main text or supplementary materials .
- Computational Transparency : Provide input files (coordinates, basis sets) and validation against crystallographic data for DFT studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
